

Application Notes and Protocols for FAUC 365, a Novel mTORC1 Inhibitor

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Compound of Interest

Compound Name: FAUC 365

Cat. No.: B15575547

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Audience: Researchers, scientists, and drug development professionals.

Introduction

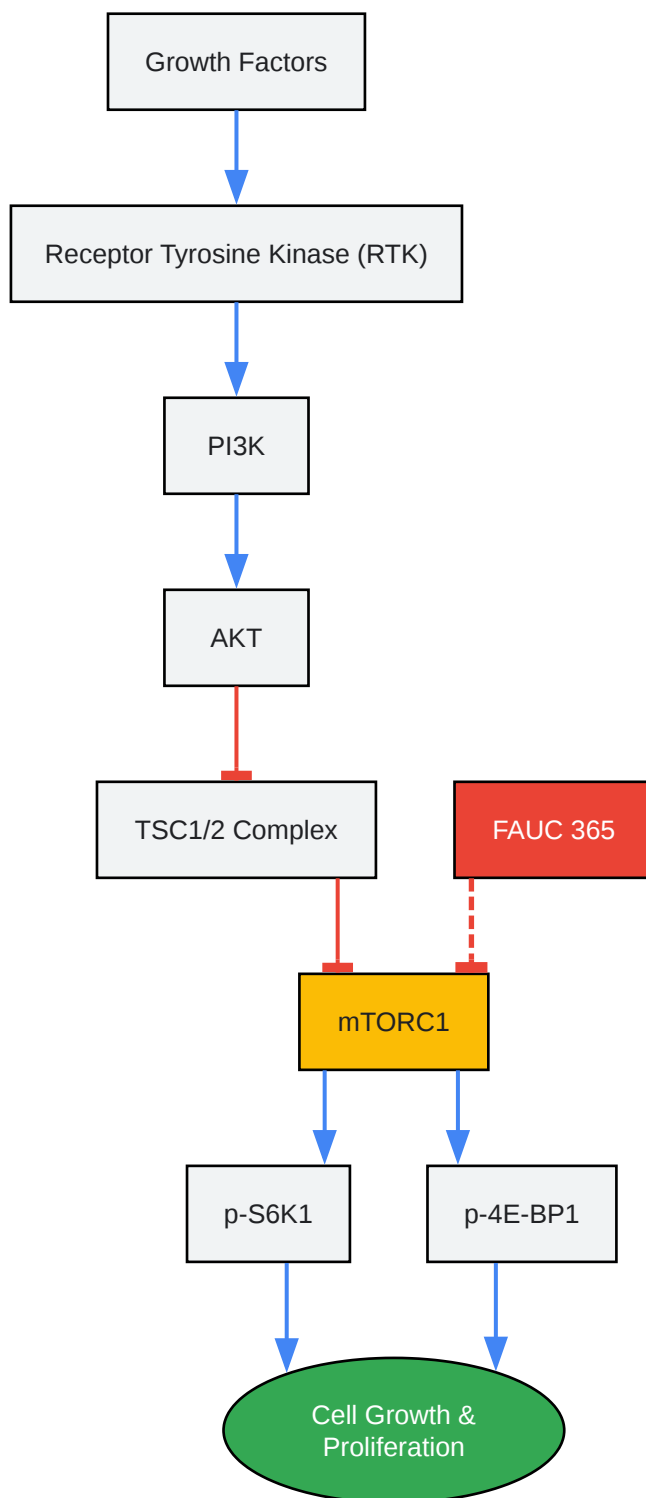
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][3][4][5] The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes: mTORC1 and mTORC2.[1][5] mTORC1, in particular, integrates signals from growth factors and nutrients to control protein synthesis and cell growth by phosphorylating key downstream effectors like S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][4]

FAUC 365 is a novel, potent, and selective small molecule inhibitor of mTORC1. These application notes provide detailed protocols for characterizing the in vitro and in vivo activity of **FAUC 365**, establishing its mechanism of action, and evaluating its anti-cancer efficacy.

Signaling Pathway

The diagram below illustrates the PI3K/AKT/mTOR signaling cascade and the specific point of inhibition by **FAUC 365**. Growth factor signaling activates PI3K and AKT, which in turn alleviates the inhibitory effect of the TSC complex on mTORC1.[3] Activated mTORC1 then promotes cell growth and proliferation by phosphorylating its downstream targets. **FAUC 365**

selectively binds to and inhibits the kinase activity of mTORC1, blocking this downstream signaling.



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FAUC 365 inhibits the mTORC1 signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for IC50 Determination

This protocol determines the concentration of **FAUC 365** required to inhibit 50% of mTORC1 kinase activity (IC50). A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.^{[6][7]}

Methodology:

- Prepare Reagents:
 - Kinase Buffer: Prepare a buffer suitable for mTORC1 activity (e.g., containing HEPES, MgCl₂, MnCl₂, DTT).
 - Recombinant mTORC1 enzyme and its substrate (e.g., a purified, inactive S6K1).
 - **FAUC 365** stock solution (e.g., 10 mM in DMSO), serially diluted to desired concentrations.
 - ATP solution (concentration near the K_m for mTORC1).
 - Luminescent kinase assay reagent (e.g., Kinase-Glo®).
- Assay Procedure:
 - Add 5 µL of 2x mTORC1 enzyme solution to each well of a 384-well plate.
 - Add 2.5 µL of **FAUC 365** dilutions or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.
 - Initiate the kinase reaction by adding 2.5 µL of a 4x mixture of substrate and ATP.
 - Incubate the plate for 60 minutes at 30°C.
 - Equilibrate the plate to room temperature.

- Add 10 μ L of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
- Incubate for 10 minutes at room temperature to stabilize the signal.
- Data Acquisition:
 - Measure luminescence using a plate-reading luminometer. The signal is inversely proportional to kinase activity.
- Data Analysis:
 - Calculate the percent inhibition for each **FAUC 365** concentration relative to the vehicle control.
 - Plot percent inhibition versus log[**FAUC 365**] and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation:

Compound	Target	IC50 (nM)
FAUC 365	mTORC1	5.2
Control Inhibitor	mTORC1	8.5

Protocol 2: Western Blot Analysis of mTORC1 Signaling

This protocol assesses the inhibitory effect of **FAUC 365** on the mTORC1 signaling pathway in cancer cells by measuring the phosphorylation of its downstream targets, S6K1 and 4E-BP1.[8]
[9]

Methodology:

- Cell Culture and Treatment:
 - Seed cancer cells (e.g., MCF-7 breast cancer cells) in 6-well plates and grow to 70-80% confluency.

- Treat cells with increasing concentrations of **FAUC 365** (e.g., 0, 10, 50, 200 nM) for 2 hours.
- Protein Extraction:
 - Wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.[\[8\]](#)[\[10\]](#)
 - Keep samples on ice at all times.[\[10\]](#)
 - Centrifuge lysates to pellet cell debris and collect the supernatant.
 - Determine protein concentration using a BCA assay.
- Western Blotting:
 - Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.[\[8\]](#)
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).[\[8\]](#)[\[10\]](#) Note: Do not use milk as a blocking agent as it contains phosphoproteins that can cause high background.[\[10\]](#)
 - Incubate the membrane overnight at 4°C with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH).
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash again and detect signals using an enhanced chemiluminescence (ECL) substrate.

Data Presentation:

FAUC 365 (nM)	p-S6K1 (Relative Intensity)	p-4E-BP1 (Relative Intensity)
0 (Vehicle)	1.00	1.00
10	0.45	0.52
50	0.12	0.15
200	0.03	0.04

Protocol 3: Cell Viability Assay

This protocol measures the effect of **FAUC 365** on the viability and proliferation of cancer cells using a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.^[7]



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Workflow for the in vitro cell viability assay.

Methodology:

- Cell Seeding:
 - Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well white, clear-bottom plate at a density of 3,000-5,000 cells per well.
 - Incubate for 24 hours to allow cells to attach.
- Compound Treatment:
 - Treat cells with a range of **FAUC 365** concentrations (e.g., 0.1 nM to 10 μ M) in triplicate.
 - Incubate for 72 hours at 37°C in a humidified incubator.

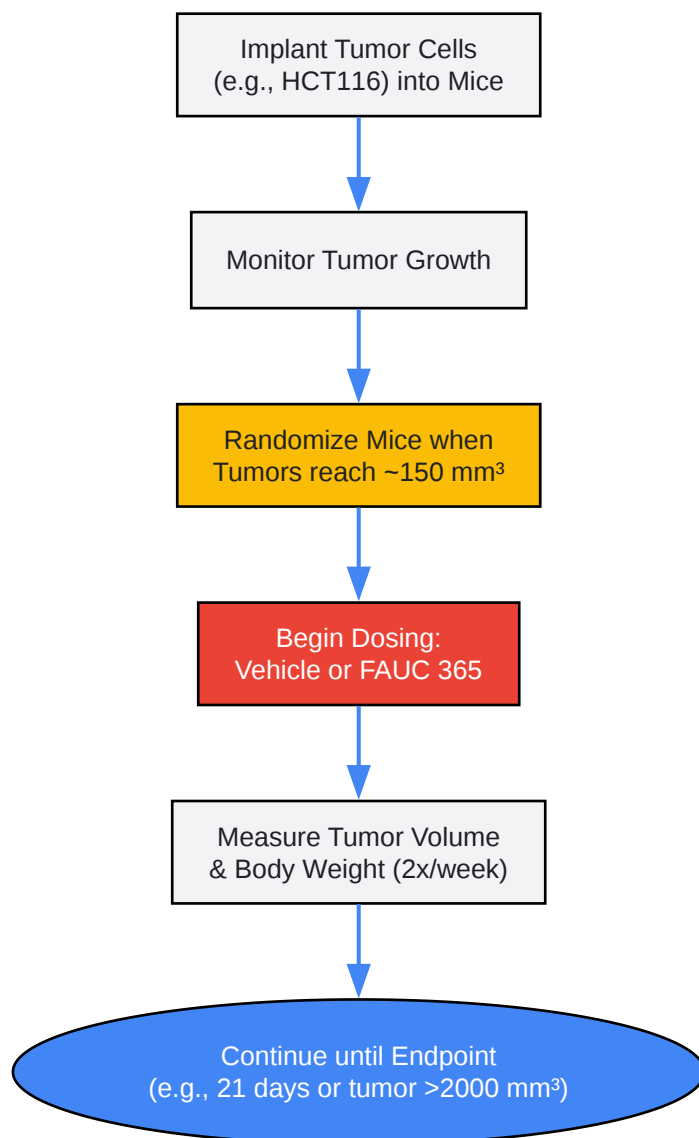
- Assay Measurement:
 - Equilibrate the plate to room temperature for 30 minutes.
 - Add a volume of CellTiter-Glo® 2.0 reagent equal to the culture medium volume in each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition:
 - Measure luminescence with a plate reader.
- Data Analysis:
 - Calculate percent viability relative to vehicle-treated control cells.
 - Plot the results and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:

Cell Line	Cancer Type	GI50 (nM)
A549	Lung	45
PC-3	Prostate	62
HCT116	Colon	38

Protocol 4: In Vivo Xenograft Efficacy Study

This protocol evaluates the anti-tumor efficacy of **FAUC 365** in an immunodeficient mouse model bearing human tumor xenografts.[\[11\]](#)[\[12\]](#)[\[13\]](#)



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Workflow for the in vivo xenograft study.

Methodology:

- Animal Model:
 - Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
- Tumor Implantation:
 - Subcutaneously implant 5×10^6 HCT116 cells in the flank of each mouse.

- Study Initiation:
 - Monitor tumor growth with calipers. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).
- Treatment:
 - Group 1 (Vehicle Control): Administer vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) daily by oral gavage.[\[14\]](#)
 - Group 2 (**FAUC 365**): Administer **FAUC 365** at a specified dose (e.g., 25 mg/kg) daily by oral gavage.
- Monitoring and Endpoints:
 - Measure tumor volume and mouse body weight twice weekly.
 - The study endpoint is reached when tumors in the control group exceed a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days).
 - Euthanize mice and excise tumors for weight measurement and further analysis (e.g., pharmacodynamics).
- Data Analysis:
 - Calculate Tumor Growth Inhibition (TGI) using the formula: $TGI (\%) = [1 - (\Delta T / \Delta C)] \times 100$, where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.

Data Presentation:

Treatment Group	Dose (mg/kg)	Mean Final Tumor Volume (mm ³)	TGI (%)	Mean Body Weight Change (%)
Vehicle Control	-	1850 ± 210	-	+2.5
FAUC 365	25	550 ± 95	70.3	-1.8

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